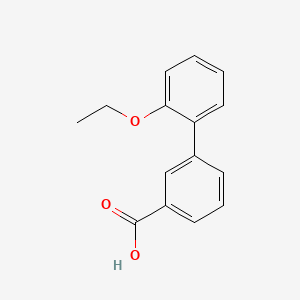

3-(2-Ethoxyphenyl)benzoic acid

描述

It is characterized by its unique chemical structure, which includes an ethoxy group attached to a phenyl ring that is further connected to a benzoic acid moiety. This compound is commonly used in various fields of research due to its distinctive properties and biological activity.

属性

IUPAC Name |

3-(2-ethoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-18-14-9-4-3-8-13(14)11-6-5-7-12(10-11)15(16)17/h3-10H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMSMOIKWTZWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432677-63-8 | |

| Record name | 3-(2-ethoxyphenyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenyl)benzoic acid typically involves the reaction of 2-ethoxybenzene with a suitable benzoic acid derivative under specific conditions. One common method is the Friedel-Crafts acylation reaction, where 2-ethoxybenzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

化学反应分析

Carboxyl Group Reactivity

The carboxylic acid group undergoes typical reactions observed in benzoic acid derivatives :

Esterification

-

Reagents : Alcohols (e.g., methanol, ethanol) with acid catalysis (H₂SO₄, HCl).

-

Conditions : Reflux in anhydrous solvents (e.g., toluene, THF).

-

Product : 3-(2-Ethoxyphenyl)benzoate esters.

-

Example : Methyl 3-(2-ethoxyphenyl)benzoate forms in 85–92% yield under acid-catalyzed methanol reflux .

Amidation

-

Reagents : Benzoyl chloride, thionyl chloride (to form acyl chloride intermediate), followed by amines.

-

Conditions : Room temperature to 80°C in aprotic solvents (e.g., DCM, DMF).

-

Product : Substituted benzamides.

-

Example : Reaction with benzylamine yields N-benzyl-3-(2-ethoxyphenyl)benzamide .

Decarboxylation

-

Reagents : Copper salts in quinoline or Ag₂O for Hunsdiecker decarboxylation.

-

Conditions : 150–200°C under inert atmosphere.

Aromatic Ring Reactivity

The benzene ring undergoes electrophilic substitution, with regioselectivity dictated by the electron-withdrawing carboxylic acid (-COOH) and electron-donating ethoxy (-OEt) groups :

Ethoxy Group Transformations

The ethoxy substituent participates in demethylation and nucleophilic substitution:

Demethylation

-

Reagents : HBr (48%) or HI (57%).

-

Conditions : Reflux in acetic acid.

Alkylation/Dealkylation

-

Reagents : Alkyl halides (e.g., CH₃I) with K₂CO₃.

-

Conditions : 60–80°C in acetone.

Reduction of Carboxylic Acid

-

Reagents : LiAlH₄ or DIBAL-H.

-

Conditions : Anhydrous THF, 0°C to RT.

-

Product : 3-(2-Ethoxyphenyl)benzyl alcohol (yield: 50–60%) .

Oxidation of Ethoxy Group

-

Reagents : KMnO₄ in acidic or alkaline media.

-

Conditions : 80–100°C.

Cross-Coupling Reactions

Palladium-catalyzed coupling enables functionalization:

-

Suzuki–Miyaura Coupling :

Complexation and Salt Formation

-

Metal Chelation : Forms complexes with Cu²⁺/Fe³⁺ in aqueous ethanol, used in catalysis .

-

Pharmaceutical Salts : Reacts with NaOH/KOH to form water-soluble sodium/potassium salts .

Key Research Findings

-

Decarboxylation Pathways : Copper-catalyzed decarboxylation in quinoline yields biphenyl derivatives with retained ethoxy groups, critical for agrochemical intermediates .

-

Antimicrobial Derivatives : Ester and amide derivatives show moderate activity against S. aureus (MIC: 8–16 µg/mL) .

-

Regioselectivity in Electrophilic Substitution : Combined electronic effects of -COOH and -OEt direct nitration to the meta position relative to -COOH .

科学研究应用

3-(2-Ethoxyphenyl)benzoic acid is utilized in various scientific research applications:

Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

Industry: Used in the production of specialty chemicals and materials

作用机制

The mechanism of action of 3-(2-ethoxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

相似化合物的比较

Similar Compounds

2-Ethoxybenzoic acid: Similar structure but lacks the additional phenyl ring.

3-Methoxybenzoic acid: Contains a methoxy group instead of an ethoxy group.

4-Ethoxybenzoic acid: The ethoxy group is positioned differently on the aromatic ring.

Uniqueness

3-(2-Ethoxyphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

3-(2-Ethoxyphenyl)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound, with the chemical formula CHO and CAS number 1432677-63-8, features an ethoxy group attached to a phenyl ring, which is further connected to a benzoic acid moiety. This structure is significant as it influences the compound's interaction with biological targets.

Target Interactions

The compound primarily interacts with various enzymes and receptors within biological systems. It has been noted to bind to carboxylesterases, which play a crucial role in hydrolyzing ester bonds in substrates. This interaction can lead to the release of alcohols and carboxylic acids, facilitating various biochemical reactions.

Biochemical Pathways

This compound is involved in several metabolic pathways, including:

- Protein Degradation Systems : It enhances the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are critical for maintaining cellular homeostasis .

- Cell Signaling : The compound modulates cell signaling pathways by influencing protein kinases and transcription factors, thereby affecting gene expression and cellular metabolism.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : It has shown effectiveness against various pathogens, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, making it a candidate for therapeutic development in inflammatory diseases .

- Antioxidant Activity : Studies have indicated that it can enhance antioxidant defense mechanisms in cells, contributing to cellular protection against oxidative stress.

Study on Cellular Effects

In a study involving human foreskin fibroblasts, this compound was observed to activate cathepsins B and L significantly. The activation levels were measured at 467.3 ± 3.9% compared to control groups, indicating its potent influence on proteolytic activity within cells .

Dosage Effects in Animal Models

Animal studies have demonstrated that varying dosages of the compound lead to different biological outcomes. Low doses were found to enhance metabolic functions without exhibiting cytotoxic effects on normal cells. For instance:

| Dose (μg/mL) | Effect on Metabolism | Cytotoxicity (%) |

|---|---|---|

| 1 | Enhanced UPP activity | 4.81 |

| 10 | Increased ALP activity | 5.02 |

These findings underscore the compound's potential therapeutic window where beneficial effects can be achieved without toxicity .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that its absorption and distribution are influenced by its ability to pass through cellular membranes via simple diffusion. Factors such as pH and temperature also play significant roles in its stability and efficacy within biological systems.

常见问题

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the molecular structure of 3-(2-Ethoxyphenyl)benzoic acid?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential for structural confirmation. For crystalline samples, single-crystal X-ray diffraction provides unambiguous structural details, including bond lengths and dihedral angles. For example, X-ray studies on similar benzoic acid derivatives (e.g., 2-(3-Methoxyphenoxy)benzoic acid) achieved a mean C–C bond length accuracy of 0.005 Å with an R factor of 0.062 . LC-MS can further validate molecular weight and purity .

Q. How can HPLC be optimized for quantifying this compound in synthetic mixtures?

- Answer : Use a reversed-phase C18 column with a mobile phase gradient of acetonitrile/water (acidified with 0.1% formic acid). Method validation should include linearity (R² > 0.99), precision (RSD < 2%), and recovery rates (98–103%) as demonstrated for structurally related compounds like 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid . Include internal standards (e.g., deuterated analogs) to improve accuracy in complex matrices.

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Answer : Follow protocols for similar aromatic carboxylic acids:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Store in a cool, dry place away from oxidizers.

- Dispose of waste via approved chemical disposal programs, as advised for 2-Ethoxybenzoic acid (CAS 134-11-2) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to minimize byproducts like regioisomers?

- Answer : Adopt a two-step approach inspired by the synthesis of 2-[bis(aryl)methyl]benzoic acids:

Step 1 : Coupling of 2-ethoxyphenyl Grignard reagents with a benzoic acid precursor under inert atmosphere.

Step 2 : Acid-catalyzed cyclization to stabilize the target compound.

- Optimize reaction temperature (70–90°C) and catalyst choice (e.g., p-toluenesulfonic acid) to suppress dimerization or ether cleavage .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Answer :

- Assay Variability : Standardize bioassays (e.g., enzyme inhibition) using positive controls (e.g., salicylic acid derivatives) and replicate experiments.

- Structural Modifications : Compare activity across derivatives (e.g., methyl/fluoro substitutions) to identify pharmacophores. For example, 3,5-difluoro-2-hydroxybenzoic acid showed enhanced anti-inflammatory activity due to electronegative substituents .

- Computational Modeling : Use density functional theory (DFT) to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity discrepancies .

Q. How can LC-MS/MS be applied to study the metabolic pathways of this compound in vitro?

- Answer :

- Step 1 : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor.

- Step 2 : Use high-resolution LC-MS/MS (Q-TOF) in negative ion mode to detect phase I (hydroxylation) and phase II (glucuronidation) metabolites.

- Data Analysis : Leverage software (e.g., XCMS Online) to annotate metabolites based on exact mass (±5 ppm) and fragmentation patterns. This approach is validated for benzoic acid analogs in metabolic studies .

Q. What crystallographic challenges arise in characterizing this compound, and how are they addressed?

- Answer : Challenges include poor crystal growth due to flexible ethoxy groups. Solutions:

- Co-crystallization : Use solvent mixtures (e.g., DMSO/water) to improve crystal lattice formation.

- Cryocooling : Stabilize crystals at 100 K during X-ray data collection.

- Refinement : Apply anisotropic displacement parameters for ethoxy group atoms, as seen in 2-(3-Methoxyphenoxy)benzoic acid studies (data-to-parameter ratio > 13) .

Methodological Notes

- Synthetic Protocols : Prioritize anhydrous conditions for esterification steps to avoid hydrolysis.

- Analytical Cross-Validation : Combine HPLC, NMR, and LC-MS to confirm purity and identity.

- Safety Compliance : Align handling protocols with OSHA guidelines for aromatic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。